2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
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Overview
Description
The compound 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one is a complex organic molecule with multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol typically involves the reaction of 2-hydroxyethanol with 4-(2-hydroxyethoxy)phenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For the preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene, the starting material is typically a cyclohexadiene derivative. The isocyanate groups are introduced through a reaction with phosgene or a similar reagent under anhydrous conditions .
Oxepan-2-one is synthesized through the ring-opening polymerization of ε-caprolactone in the presence of a suitable initiator and catalyst .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate groups in 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene can be reduced to amines.
Substitution: The phenoxy and isocyanate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy and isocyanate derivatives
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers and copolymers.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Medicine
Drug Delivery: Incorporated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the functional groups involved. The hydroxyl and isocyanate groups can form hydrogen bonds and covalent bonds with target molecules, respectively. These interactions can alter the physical and chemical properties of the target molecules, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol: Similar in structure but lacks the isocyanate and oxepan-2-one groups.
5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene: Similar but lacks the hydroxyl and oxepan-2-one groups.
Oxepan-2-one: Similar but lacks the hydroxyl and isocyanate groups.
Uniqueness
The uniqueness of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one lies in its combination of functional groups, which imparts a wide range of chemical reactivity and applications .
Properties
CAS No. |
152187-62-7 |
---|---|
Molecular Formula |
C31H38N2O8 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C10H14O4.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;1-4,11-12H,5-8H2;1-5H2 |
InChI Key |
LGRSGWBMPDYYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO |
Related CAS |
152187-62-7 |
Origin of Product |
United States |
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